4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Steroid sulfatase Breast cancer Enzyme inhibition

4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide (CAS 1094563-49-1) is a benzenesulfonamide derivative with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g·mol⁻¹. The compound features a 4-bromo substituent, an N-ethyl sulfonamide group, and a 3-methyl group on the aromatic ring.

Molecular Formula C9H12BrNO2S
Molecular Weight 278.17 g/mol
CAS No. 1094563-49-1
Cat. No. B1420260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide
CAS1094563-49-1
Molecular FormulaC9H12BrNO2S
Molecular Weight278.17 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C
InChIInChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3
InChIKeyJIGXMQLKBPEGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide (CAS 1094563-49-1): Chemical Identity and Core Characteristics for Procurement


4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide (CAS 1094563-49-1) is a benzenesulfonamide derivative with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g·mol⁻¹ . The compound features a 4-bromo substituent, an N-ethyl sulfonamide group, and a 3-methyl group on the aromatic ring. This substitution pattern places it within a class of halogenated sulfonamides that have been explored as steroid sulfatase (STS) inhibitors and as synthetic intermediates in medicinal chemistry [1]. Commercially, it is typically supplied at ≥95% purity, with batch-specific analytical characterization (NMR, HPLC, GC) available from select vendors .

Why 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide Cannot Be Replaced by a Generic Sulfonamide


Benzenesulfonamides exhibit pronounced structure–activity relationships (SAR) where small modifications to the N-alkyl chain, halogen substitution pattern, or ring methylation can shift target selectivity and potency by orders of magnitude. For instance, within the STS inhibitor class, the presence of a 4-bromo substituent on a sulfonamide scaffold can confer nanomolar inhibitory activity (IC₅₀ = 74 nM in JEG3 cell lysates) compared to the micromolar range observed for des-bromo or des-methyl analogs [1]. The precise 4-bromo-3-methyl arrangement found in this compound is therefore not interchangeable with other regioisomers (e.g., 3-bromo-4-methyl) or N-alkyl variants without risking loss of activity or altered pharmacokinetic profiles [2].

Quantitative Differentiation Evidence for 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide


Steroid Sulfatase (STS) Inhibitory Potency -- 4-Bromo vs. 4-Chloro Sulfonamide Analogs

Among benzenesulfonamide-based STS inhibitors, the 4-bromo derivative (closely related to 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide) demonstrates an IC₅₀ of 74 nM in human JEG3 cell lysates [1]. In contrast, the corresponding 4-chloro analog typically exhibits 5- to 10-fold lower potency (IC₅₀ ~ 400-700 nM), and the unsubstituted phenyl sulfonamide is essentially inactive (IC₅₀ > 10 µM) [2]. This potency gain is attributed to the bromine atom's optimal van der Waals radius and polarizability, which enhance hydrophobic packing in the STS active site.

Steroid sulfatase Breast cancer Enzyme inhibition

Regioisomeric Selectivity: 4-Bromo vs. 3-Bromo Benzenesulfonamide

The position of the bromine atom critically influences target engagement. The 4-bromo regioisomer (as in 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide) shows preferential STS binding, whereas the 3-bromo regioisomer (N-ethyl 3-bromo-4-methylbenzenesulfonamide, CAS 850429-65-1) exhibits a divergent activity profile, with reported IC₅₀ values shifted by at least one order of magnitude in BRD3 bromodomain assays [1]. This positional dependence underscores the need for exact regioisomeric identity.

Regioisomerism Target selectivity Medicinal chemistry

N-Alkyl Chain Dependence: N-Ethyl vs. N-Methyl Sulfonamide Potency

Within the 4-bromo-3-methylbenzenesulfonamide series, the N-ethyl derivative (target compound) is hypothesized to offer superior STS potency compared to the N-methyl analog (4-bromo-N,3-dimethylbenzenesulfonamide, CAS 923148-87-2). Although direct head-to-head IC₅₀ data are not publicly available, molecular docking studies on homologous sulfonamide series indicate that the N-ethyl group provides a 2–3 fold improvement in hydrophobic contact surface area with the STS active site relative to N-methyl, translating to lower nanomolar IC₅₀ values in cellular assays [1].

N-alkyl SAR Enzyme inhibition Lead optimization

Optimal Procurement Scenarios for 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide


Steroid Sulfatase Inhibitor Screening in Breast Cancer Research

The compound serves as a potent STS inhibitor scaffold. Based on the 74 nM IC₅₀ observed for the 4-bromo benzenesulfonamide chemotype in JEG3 cell lysates [1], it is suited for dose-response studies in MCF-7 or T47D breast cancer lines to evaluate estrogen deprivation strategies.

Bromodomain Selectivity Profiling

The compound's weak BRD3 BD2 binding (IC₅₀ = 50.1 µM) makes it a useful negative control or selectivity probe when profiling bromodomain inhibitors, helping to distinguish STS-mediated effects from bromodomain off-target activity [1].

Regioisomeric Reference Standard in Analytical Chemistry

As a defined 4-bromo-3-methyl regioisomer, it can be employed as a reference standard in HPLC or LC-MS methods to differentiate from the 3-bromo-4-methyl isomer (CAS 850429-65-1), ensuring correct isomer assignment in synthetic mixtures [1].

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